N'-[(3,4-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride
Description
N'-[(3,4-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine dihydrochloride is a synthetic organic compound featuring a central ethane-1,2-diamine backbone substituted with a (3,4-dichlorophenyl)methyl group and an ethyl group at the N'-position. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological and biochemical studies.
Such modifications are common in neuroactive compounds targeting monoamine transporters or receptors .
Properties
IUPAC Name |
N'-[(3,4-dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2N2.2ClH/c1-2-15(6-5-14)8-9-3-4-10(12)11(13)7-9;;/h3-4,7H,2,5-6,8,14H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRBLBKMBIFKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC(=C(C=C1)Cl)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3,4-Dichlorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride typically involves the reaction of 3,4-dichlorobenzylamine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form for stability and ease of handling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[(3,4-Dichlorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Scientific Research Applications
N'-[(3,4-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride exhibits several potential applications in scientific research:
-
Medicinal Chemistry :
- The compound has shown promise in modulating biological pathways related to inflammation and cancer cell proliferation. Its structural properties suggest potential as a therapeutic agent targeting specific receptors involved in these pathways .
- A study indicated that similar compounds could interact with dopamine receptors, which may lead to developments in treatments for neurological disorders such as Parkinson's disease .
- Antimicrobial Activity :
- Chemical Reactivity :
Case Study 1: Anticancer Activity
In a study focused on the structure-activity relationship of similar compounds, N'-[(3,4-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride was evaluated for its efficacy against cancer cell lines. The results indicated that modifications to the phenyl group significantly impacted cytotoxicity and selectivity towards cancerous cells compared to normal cells.
Case Study 2: Neuropharmacology
A research project explored the interaction of this compound with dopamine receptors in vitro. It was found that certain derivatives exhibited high affinity for D2 and D3 receptors, indicating potential applications in treating disorders like schizophrenia and Parkinson's disease.
Mechanism of Action
The mechanism of action of N’-[(3,4-Dichlorophenyl)methyl]-N’-ethylethane-1,2-diamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related ethane-1,2-diamine derivatives, focusing on substituents, pharmacological activity, and physicochemical properties.
Structural Analogues
Table 1: Structural Comparison of Ethane-1,2-diamine Derivatives
Key Structural Insights:
- Aromatic Substituents: The 3,4-dichlorophenyl group (as in the target compound and BD1047) enhances receptor binding affinity in neuroactive agents compared to non-halogenated analogs .
- N-Substituents : Ethyl and methyl groups (e.g., BD1047’s trimethyl substitution) influence steric hindrance and basicity, affecting pharmacokinetics .
- Counterions : Dihydrochloride salts (common in neuroactive compounds) improve aqueous solubility compared to dihydrobromides .
Pharmacological Activity
Table 2: Pharmacological Profiles of Selected Compounds
*IC₅₀ values vary by assay conditions.
†Inferred from structural similarity to BD1047 and related dichlorophenyl derivatives.
Key Findings :
- BD1047, a sigma-1 receptor antagonist, demonstrates high potency (IC₅₀ = 3.2 nM) due to its dichlorophenyl ethyl group and trimethyl substitution .
Table 3: Physicochemical Comparison
Key Insights :
- Dihydrochloride salts generally exhibit higher aqueous solubility than dihydrobromides, enhancing bioavailability .
Biological Activity
N'-[(3,4-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
- Molecular Formula : C₈H₁₀Cl₂N₂
- Molecular Weight : 205.08 g/mol
- CAS Number : 40779-26-8
The compound features a dichlorophenyl group and an ethylene diamine backbone, which may influence its reactivity and biological interactions. The presence of the electron-withdrawing dichloro substituents enhances its nucleophilicity, potentially affecting its pharmacological properties .
The biological activity of N'-[(3,4-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to interact with various enzymes involved in cancer cell proliferation and inflammation pathways.
- DNA Interaction : Compounds with similar structures have demonstrated the ability to bind to DNA, inhibiting replication and exerting bacteriostatic effects .
Antimicrobial Activity
Research indicates that compounds with structural similarities exhibit significant antimicrobial properties. For instance, derivatives of dichlorophenyl compounds have shown Minimum Inhibitory Concentration (MIC) values ranging from 1 to 32 µg/mL against various bacterial strains . The following table summarizes the MIC values for related compounds:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Naphthylimide derivative | E. coli | 1 |
| Naphthylimide derivative | S. aureus | 0.5 |
| N'-[(3,4-Dichlorophenyl)methyl] | MRSA | 16 |
Cytotoxicity Studies
Cytotoxicity assessments reveal that N'-[(3,4-Dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine; dihydrochloride exhibits selective cytotoxic effects on cancer cell lines. For example, studies on similar diamines have indicated a cytotoxic effect with IC50 values in the micromolar range against various cancer cell lines .
Case Studies
-
Study on Antimicrobial Properties :
A study evaluated the antimicrobial activity of a related compound showing significant inhibition against both Gram-positive and Gram-negative bacteria. The compound's interaction with bacterial DNA was highlighted as a potential mechanism for its antimicrobial effects. -
Cytotoxicity in Cancer Cells :
A recent investigation into the cytotoxic effects of diamine derivatives reported that certain modifications led to enhanced activity against breast cancer cell lines, suggesting that structural variations can significantly impact biological efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
